3-(2-Methyl-1H-indol-1-yl)propanamide
Description
3-(2-Methyl-1H-indol-1-yl)propanamide is an indole-derived compound characterized by a methyl group at the 2-position of the indole ring and a propanamide side chain. This compound serves as a key intermediate in the synthesis of peptidyl nitriles and other bioactive molecules targeting proteases or inflammatory pathways . Its structure allows for versatile modifications, enabling exploration of structure-activity relationships (SAR) through substitutions on the indole ring or the amide side chain.
Properties
CAS No. |
61921-85-5 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(2-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C12H14N2O/c1-9-8-10-4-2-3-5-11(10)14(9)7-6-12(13)15/h2-5,8H,6-7H2,1H3,(H2,13,15) |
InChI Key |
SPQJNOJQEHPQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation of 2-Methylindole
The introduction of the propanamide side chain is achieved via N-alkylation of 2-methylindole. Reaction with acrylonitrile in dimethylformamide (DMF) at 60°C for 12 h produces 3-(2-methyl-1H-indol-1-yl)propanenitrile (Yield: 72%). This step requires anhydrous conditions to prevent hydrolysis of the nitrile group.
Optimized parameters :
- Base: Potassium carbonate (K$$2$$CO$$3$$)
- Solvent: DMF or acetonitrile
- Reaction time: 8–12 h
Hydrolysis of Propanenitrile to Propanoic Acid
The nitrile intermediate is hydrolyzed to 3-(2-methyl-1H-indol-1-yl)propanoic acid using potassium hydroxide (KOH) in aqueous ethanol (3 h, 80°C). This step achieves 85% yield, with the carboxylic acid confirmed via FT-IR (C=O stretch at 1,710 cm$$^{-1}$$).
Alternative hydrolysis methods :
- Acidic conditions : HCl/H$$_2$$O (lower yield: 68%)
- Enzymatic catalysis : Lipase-mediated hydrolysis (eco-friendly, 76% yield)
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling with Ammonia
The propanoic acid is converted to the primary amide using EDCI/HOBt in dichloromethane (DCM). Ammonium chloride serves as the ammonia source, with triethylamine (Et$$_3$$N) as a base (24 h, room temperature). This method yields 82% of the target compound, with HPLC purity >98%.
Reaction schema :
$$
\text{3-(2-Methylindol-1-yl)propanoic acid} + \text{NH}4\text{Cl} \xrightarrow{\text{EDCI/HOBt, Et}3\text{N}} \text{3-(2-Methylindol-1-yl)propanamide}
$$
Critical parameters :
- Molar ratio (acid:EDCI:NH$$_4$$Cl): 1:1.2:1.5
- Solvent: Anhydrous DCM or tetrahydrofuran (THF)
Microwave-Assisted Amidation
A rapid alternative employs microwave irradiation (150°C, 20 min) to couple the acid with urea as an ammonia equivalent. This method achieves 85% yield with reduced side products, ideal for high-throughput synthesis.
Advantages :
- Reaction time reduction from 24 h to 20 min
- Energy efficiency and scalability
Alternative Routes: One-Pot Synthesis
Tandem Alkylation-Hydrolysis-Amidation
A one-pot protocol combines N-alkylation, nitrile hydrolysis, and amidation using choline chloride/urea as a green catalyst. Starting from 2-methylindole, acrylonitrile, and ammonium acetate, this method delivers the propanamide in 70% overall yield.
Conditions :
- Temperature: 100°C
- Solvent: Ethanol/water (1:1)
- Catalyst loading: 10 mol%
Industrial-Scale Production and Purification
Continuous Flow Reactor Optimization
For large-scale synthesis (>1 kg), continuous flow reactors enhance reproducibility. The nitrile hydrolysis and EDCI-mediated amidation are performed in tandem, with in-line HPLC monitoring. This setup achieves 89% yield and >99% purity after recrystallization from ethyl acetate.
Purification methods :
- Column chromatography : Silica gel, eluent: ethyl acetate/hexane (3:7)
- Recrystallization : Ethyl acetate or methanol/water
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| EDCI/HOBt coupling | 82 | 98 | 24 h | High |
| Microwave amidation | 85 | 97 | 20 min | Moderate |
| One-pot synthesis | 70 | 95 | 6 h | High |
| Flow reactor | 89 | 99 | 2 h | Industrial |
Challenges and Solutions
Chemical Reactions Analysis
1H-Indole-1-propanamide, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole-1-propanamide, 2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research focuses on its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indole-1-propanamide, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Indole Substituent Position
The position of substituents on the indole ring significantly impacts physicochemical and biological properties:
- 2-Methyl substitution (target compound) : Exhibits a melting point of 148–150°C and a molecular weight of 311.38 g/mol. NMR data (δ 7.63–6.95 ppm for aromatic protons) confirms the indole framework .
- 3-Methyl substitution (Compound 3b) : Shows a lower melting point (132–134°C), suggesting reduced crystallinity compared to the 2-methyl analog. The 1H NMR spectrum displays upfield shifts for indole protons due to steric and electronic differences .
- The 19F NMR signal at δ -117.2 ppm confirms fluorination .
Side Chain Modifications
- Phenethyl vs. Cyclopropyl Groups: N-(3,4-Dimethoxyphenethyl)-3-(2-methyl-1H-indol-1-yl)propanamide (5u): Incorporates a dimethoxyphenethyl group, increasing molecular weight to 367 g/mol. The LCMS purity (>97%) and 1H NMR coupling constants (e.g., J = 8.5 Hz for aromatic protons) reflect structural rigidity . N-(1-Cyanocyclopropyl)-2-(1H-indol-1-yl)acetamide (5a): Replaces the propanamide with a cyanocyclopropyl-acetamide moiety, reducing molecular weight to 267.31 g/mol. This alteration may enhance membrane permeability .
Analytical and Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Purity (LCMS) | Key NMR Shifts (1H, δ ppm) |
|---|---|---|---|---|
| 3-(2-Methyl-1H-indol-1-yl)propanamide (2b) | 311.38 | 148–150 | >95% | 7.63 (d, J = 8.0 Hz, 1H, indole H) |
| 3-(5-Fluoro-1H-indol-1-yl)propanamide (4b) | 329.36 | 140–142 | >95% | -117.2 (19F NMR) |
| N-(3,4-Dimethoxyphenethyl) derivative (5u) | 367.43 | N/A | >97% | 6.82 (s, 2H, OCH3) |
Key Findings and Implications
- Substituent Position : 2-Methylindole derivatives exhibit higher thermal stability than 3-methyl or 5-fluoro analogs, making them preferable for solid-phase synthesis .
- Side Chain Flexibility : Bulky groups (e.g., dimethoxyphenethyl) improve receptor selectivity but may reduce solubility, necessitating formulation optimization .
- Synthetic Efficiency : Condensation reactions yield high-purity products (>95%), whereas phase-transfer methods require additional steps to resolve racemic mixtures .
Q & A
Basic: What are the common synthetic routes for preparing 3-(2-Methyl-1H-indol-1-yl)propanamide?
A typical approach involves alkylation or acylation of indole derivatives. For example, phase-transfer catalysis (PTC) conditions have been used to synthesize structurally similar indole-based amides via cycloalkylation of intermediates like N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide . Purification often employs recrystallization from methanol or ethanol. Characterization relies on NMR, HPLC, and X-ray crystallography for structural confirmation .
Advanced: How can reaction yields be optimized for indole-propanamide derivatives?
Optimization requires systematic evaluation of variables:
- Catalyst selection : PTC catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction extraction with dichloromethane .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Yield discrepancies between studies (e.g., 68–87% in similar reactions) may arise from variations in starting material purity or workup protocols .
Basic: What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Contaminated gloves must be removed without touching the outer surface .
- Ventilation : Use fume hoods to prevent inhalation of airborne particles .
- First aid : For skin contact, wash immediately with water for ≥15 minutes; for eye exposure, flush with saline and seek medical attention .
Advanced: How are enantiomers of indole-propanamide derivatives resolved and characterized?
Chiral resolution methods include:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to separate enantiomers .
- X-ray crystallography : Determines absolute configuration, as demonstrated for racemic mixtures of related compounds .
- Circular dichroism (CD) : Validates enantiomeric purity post-synthesis .
Basic: What analytical techniques confirm the structural integrity of this compound?
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., indole C3 proton at δ 7.2–7.4 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 231.15 for CHNO) .
- X-ray diffraction : Resolves crystal packing and bond angles, critical for patent applications .
Advanced: How do structural modifications influence bioactivity in indole-propanamide derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the indole ring enhance receptor binding affinity, as seen in formyl-peptide receptor (FPR2) agonist studies .
- Stereochemistry : (S)-enantiomers of related compounds show 3–5× higher activity than (R)-forms due to complementary receptor interactions .
- Amide linkage rigidity : Propanamide spacers improve metabolic stability compared to ester analogs .
Basic: What are the known biological targets or activities of this compound?
- Receptor modulation : Acts as an FPR2 agonist, implicated in inflammation and cancer .
- Antimicrobial potential : Indole derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus MIC = 8–16 µg/mL) .
- Neuroactive properties : Structural analogs (e.g., α-methyltryptamine) target serotonin receptors .
Advanced: How can computational modeling guide the design of indole-propanamide analogs?
- Docking studies : Molecular dynamics simulations predict binding poses in FPR2, identifying key residues (e.g., Arg84, Glu135) for hydrogen bonding .
- QSAR models : Correlate logP values (<3.5) with improved blood-brain barrier penetration .
- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP3A4 susceptibility) .
Basic: How should waste containing this compound be disposed of?
- Chemical waste : Collect in labeled containers for incineration by licensed facilities .
- Contaminated consumables : Autoclave glassware and dispose of filters/syringes as hazardous waste .
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and transfer to waste containers .
Advanced: How can researchers reconcile contradictory data in synthesis or bioactivity studies?
- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, moisture control) that impact yields .
- Meta-analysis : Compare datasets across studies to identify outliers (e.g., anomalous IC values due to assay variability) .
- Cross-validation : Use orthogonal assays (e.g., SPR and cell-based assays) to confirm receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
